4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 1325305-48-3
VCID: VC2663867
InChI: InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-4-5-11(18-2)12(6-9)19-3/h4-6H,7H2,1-3H3
SMILES: CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-]
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

CAS No.: 1325305-48-3

Cat. No.: VC2663867

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole - 1325305-48-3

Specification

CAS No. 1325305-48-3
Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
IUPAC Name 4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Standard InChI InChI=1S/C13H14N4O3/c1-8-10(7-15-17-14)16-13(20-8)9-4-5-11(18-2)12(6-9)19-3/h4-6H,7H2,1-3H3
Standard InChI Key SWAIEPWXHADBFM-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-]
Canonical SMILES CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole is an oxazole derivative featuring an azide functional group, a dimethoxyphenyl substitution, and a methyl group. While the precise data on this specific compound is limited, we can draw parallels from similar compounds to understand its fundamental properties.

The structure contains several key components:

  • A 1,3-oxazole ring as the core structure

  • A 3,4-dimethoxyphenyl group at position 2

  • A methyl group at position 5

  • An azidomethyl group at position 4

Based on structural analysis of similar compounds, we can propose the following properties:

PropertyValueNotes
Molecular FormulaC₁₃H₁₄N₄O₃Similar to the 2,3-dimethoxy isomer
Molecular Weight274.28 g/molCalculated based on atomic weights
AppearanceLikely a crystalline solidCommon for similar oxazole derivatives
SolubilityLikely soluble in organic solventsBased on similar azide-containing compounds
Functional GroupsAzide, oxazole, methoxyOffers multiple reaction possibilities
IUPAC Name4-(azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazoleFollowing standard nomenclature rules

Structural Features

The compound's structure is characterized by an oxazole heterocycle, which consists of a five-membered ring containing one oxygen and one nitrogen atom. The presence of the azidomethyl group (N₃-CH₂-) at position 4 makes this compound particularly valuable for click chemistry applications, as azides readily undergo cycloaddition reactions with alkynes.

The 3,4-dimethoxyphenyl group at position 2 differs from the 2,3-dimethoxyphenyl isomer mentioned in search results, with the methoxy groups occupying different positions on the phenyl ring. This structural difference would likely result in distinct physicochemical properties and potentially different biological activities.

Synthesis Methods

Reaction Conditions

Based on synthetic methods used for similar compounds, the following reaction conditions would likely be employed:

Reaction StepReagentsConditionsNotes
Oxazole Formation3,4-dimethoxybenzaldehyde and appropriate precursorsHeated reaction, potential catalystsCreates the oxazole ring system
HalomethylationFormaldehyde and HX (where X = Cl, Br)Controlled temperatureIntroduces halomethyl group
Azide SubstitutionSodium azide in DMSO or acetonitrileRoom temperature or slightly elevatedNucleophilic substitution to form azidomethyl group

The azide substitution would typically involve reacting a halomethyl-substituted oxazole with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, as described for analogous compounds.

Chemical Reactivity

Characteristic Reactions

The reactivity of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole would be primarily determined by its functional groups, particularly the azide moiety. Based on the reactivity of similar compounds, several key reaction types can be predicted:

Click Chemistry Reactions

The azide group is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are a prime example of click chemistry. These reactions produce 1,2,3-triazoles, which have significant utility in medicinal chemistry and materials science .

The reaction typically proceeds as follows:

  • The azide group (-N₃) reacts with a terminal alkyne

  • In the presence of a copper(I) catalyst

  • Forming a 1,4-disubstituted 1,2,3-triazole

This type of reaction is highly regioselective and proceeds under mild conditions, making it valuable for diverse applications .

Reduction Reactions

The azide group can undergo reduction to form an amine:

  • Using lithium aluminum hydride (LiAlH₄)

  • Using catalytic hydrogenation (H₂, Pd/C)

  • Resulting in the formation of an aminomethyl derivative

Reaction Mechanisms

The mechanism of the copper-catalyzed azide-alkyne cycloaddition, which would be a key reaction for this compound, involves several steps:

  • Formation of copper acetylide from the terminal alkyne

  • Coordination of the azide to the copper

  • Formation of a metallocycle intermediate

  • Rearrangement to form the triazole

  • Protonation to release the copper catalyst

This mechanism allows for the highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles, as evidenced by research on similar azide compounds .

Applications in Research

Chemical Biology Applications

The unique structure of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole makes it potentially valuable for various research applications:

Bioconjugation

The azide group enables bioorthogonal chemistry, allowing the compound to be used in bioconjugation:

  • Labeling of biomolecules through click chemistry

  • Development of chemical probes

  • Creation of modified biomolecules with enhanced properties

Building Block for Drug Discovery

As a functionalized oxazole, this compound could serve as a valuable building block in medicinal chemistry:

  • Scaffold for creating compound libraries

  • Intermediate in the synthesis of potential drug candidates

  • Tool for structure-activity relationship (SAR) studies

Biological ActivityPotential RelevanceSupporting Evidence
AntimicrobialMay exhibit antibacterial propertiesSome oxazole derivatives have significant antimicrobial properties
Anti-inflammatoryPossible activity based on related structuresCommon for heterocyclic compounds with similar substituents
Enzyme InhibitionPotential interaction with specific enzymesOxazoles are found in various enzyme inhibitors
AntitumorPossible cytotoxic activityRelated heterocycles have shown antitumor properties

The presence of the 3,4-dimethoxyphenyl group might contribute to specific biological activities, as dimethoxyphenyl substituents are found in various bioactive compounds.

Comparison with Structural Analogs

Structural Differences and Similarities

Understanding the relationship between 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole and its structural analogs provides insights into its potential properties and applications.

Structure-Property Relationships

The position and nature of substituents on the oxazole ring significantly impact the compound's properties:

  • The position of methoxy groups (3,4 vs 2,3) on the phenyl ring would affect:

    • Electronic distribution

    • Hydrogen bonding capabilities

    • Potential biological target interactions

    • Metabolic stability

  • The azide group at position 4 provides:

    • Reactivity for click chemistry

    • Potential conversion to other functional groups

    • Increased molecular diversity

  • The methyl group at position 5 contributes to:

    • Electronic properties of the oxazole ring

    • Steric considerations in reactions

    • Potential metabolic sites

Research Methods and Analytical Techniques

Characterization Methods

For comprehensive characterization of 4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole, several analytical techniques would typically be employed:

Analytical TechniqueInformation ProvidedTypical Data
Nuclear Magnetic Resonance (NMR)Structural confirmation, purity assessment¹H and ¹³C chemical shifts, coupling patterns
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation patternMass-to-charge ratios of molecular ion and fragments
Infrared Spectroscopy (IR)Functional group identificationCharacteristic bands (e.g., azide at ~2100 cm⁻¹)
X-ray CrystallographyAbsolute structural confirmationBond lengths, angles, crystal packing
High-Performance Liquid Chromatography (HPLC)Purity assessmentRetention time, peak area

Similar compounds have been characterized using these techniques, as evidenced by the detailed spectral data provided for related triazole compounds formed from azide-alkyne cycloadditions .

Computational Studies

Computational studies could provide valuable insights into:

  • Electronic properties

  • Reactivity predictions

  • Conformational analysis

  • Structure-activity relationships

  • Potential binding modes with biological targets

Future Research Directions

Synthetic Modifications

Future research could explore:

  • Derivatization of the azide group through click chemistry

  • Modifications to the methoxy substituents

  • Introduction of additional functional groups

  • Development of more efficient synthetic routes

Biological Evaluation

Given the potential biological activities of oxazole derivatives, future research could investigate:

  • Antimicrobial properties

  • Enzyme inhibition capabilities

  • Anti-inflammatory activities

  • Cytotoxicity against cancer cell lines

  • Structure-activity relationships

Materials Science Applications

The unique structure could be exploited for:

  • Development of functional materials through click chemistry

  • Creation of polymers with specific properties

  • Design of molecular sensors or probes

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